4-Sulfamoylbenzoic acid

Catalog No.
S002764
CAS No.
138-41-0
M.F
C7H7NO4S
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfamoylbenzoic acid

CAS Number

138-41-0

Product Name

4-Sulfamoylbenzoic acid

IUPAC Name

4-sulfamoylbenzoic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

Synonyms

carzenide, carzenide dipotassium salt, carzenide, monosilver (+1) salt, p-sulphamoylbenzoic acid, sulfamoylbenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

Description

The exact mass of the compound Carzenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Sulfamoylbenzoic acid, also known as Carzenide, is an organic compound with the molecular formula C7H7NO4SC_7H_7NO_4S and a molecular weight of 201.2 g/mol. It is classified as a sulfonamide derivative of benzoic acid, characterized by the presence of a sulfonamide group (-SO2NH2) attached to the para position of the benzoic acid moiety. This compound is typically encountered as a white crystalline solid and is soluble in water and organic solvents.

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Coupling Reactions: It can be used in coupling reactions to synthesize more complex molecules, particularly in medicinal chemistry .

4-Sulfamoylbenzoic acid exhibits notable biological activity, particularly as an inhibitor of cytosolic phospholipase A2α (cPLA2α). Research indicates that certain derivatives of this compound show micromolar activity against this enzyme, which is involved in inflammatory processes. The modification of substituents on the sulfonamide nitrogen has been explored to enhance its inhibitory potency, with some derivatives achieving submicromolar IC50 values .

The synthesis of 4-sulfamoylbenzoic acid typically involves several steps:

  • Starting Materials: The synthesis often starts from methyl 4-(chlorosulfonyl)benzoate.
  • Reaction with Aniline: This intermediate is reacted with aniline or substituted anilines in the presence of a base like pyridine or triethylamine.
  • Formation of Sulfonamide: Subsequent reactions introduce different substituents on the sulfonamide nitrogen.
  • Hydrolysis: The methyl ester group is hydrolyzed using aqueous potassium hydroxide to yield the final product .

4-Sulfamoylbenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis and has potential therapeutic applications due to its biological activity.
  • Research: Used in studies related to enzyme inhibition and inflammation pathways.
  • Chemical Synthesis: Acts as a building block for synthesizing more complex organic compounds .

Studies on 4-sulfamoylbenzoic acid have focused on its interactions with biological targets, particularly enzymes involved in inflammatory responses. Its ability to inhibit cPLA2α suggests potential applications in treating inflammatory diseases. Additionally, interaction studies have explored how modifications to its structure affect binding affinity and activity against various enzymes .

Several compounds share structural similarities with 4-sulfamoylbenzoic acid, including:

  • Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group but differs in its aromatic ring structure.
  • Sulfadiazine: Another sulfonamide antibiotic with distinct biological properties and applications.
  • Benzenesulfonamide: A simpler sulfonamide that lacks the carboxylic acid functionality.

Comparison Table

CompoundStructure FeaturesBiological Activity
4-Sulfamoylbenzoic AcidSulfonamide + Carboxylic AcidInhibits cPLA2α
SulfamethoxazoleSulfonamide + Aromatic RingAntibiotic
SulfadiazineSulfonamide + PyrimidineAntibiotic
BenzenesulfonamideSimple SulfonamideLimited biological activity

4-Sulfamoylbenzoic acid's unique combination of a sulfonamide group and a carboxylic acid distinguishes it from these similar compounds, particularly regarding its specific enzymatic inhibition capabilities .

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.00957888 g/mol

Monoisotopic Mass

201.00957888 g/mol

Heavy Atom Count

13

LogP

0.5 (LogP)

UNII

30Z5HQB5A4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000112 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

138-41-0

Wikipedia

Carzenide

General Manufacturing Information

Benzoic acid, 4-(aminosulfonyl)-: ACTIVE

Dates

Modify: 2023-09-13
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology
Takaoka et al. Self-assembling nano-probes displaying off/on 19F NMR signal for protein detection and imaging. Nature Chemistry, doi: 10.1038/nchem.365, published online 23 September 2009 http://www.nature.com/naturechemistry

Explore Compound Types